molecular formula C21H20FN5 B12371517 3-(6-Fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile

3-(6-Fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile

Cat. No.: B12371517
M. Wt: 361.4 g/mol
InChI Key: IUBVPNGSCDYBJU-UHFFFAOYSA-N
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Description

QP5038 is a synthetic organic compound known for its potent inhibitory activity against glutaminyl-peptide cyclotransferase-like protein (QPCTL).

Preparation Methods

The synthesis of QP5038 involves a structure-based approach starting from a known inhibitor, SEN177. The synthetic route includes the formation of a benzonitrile-based core structure, which is then modified to enhance its inhibitory activity against QPCTL . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

QP5038 undergoes various chemical reactions, including:

    Oxidation: QP5038 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: QP5038 can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

QP5038 has a wide range of scientific research applications:

Mechanism of Action

QP5038 exerts its effects by inhibiting the activity of QPCTL, an enzyme involved in the cyclization of N-terminal glutamine and glutamic acid residues on target proteins. This inhibition disrupts the formation of pyroglutamate residues, which are crucial for the interaction between CD47 and signal-regulatory protein alpha (SIRPα). By blocking this interaction, QP5038 enhances macrophage-mediated phagocytosis of tumor cells, thereby promoting antitumor immunity .

Comparison with Similar Compounds

QP5038 is compared with other similar compounds such as SEN177 and PQ912. While all these compounds inhibit QPCTL, QP5038 has shown superior inhibitory activity and antitumor efficacy. SEN177 and PQ912 are also known for their inhibitory effects on QPCTL, but QP5038’s unique structure and higher potency make it a more promising candidate for therapeutic applications .

Similar Compounds

    SEN177: Another inhibitor of QPCTL with notable inhibitory activity.

Properties

Molecular Formula

C21H20FN5

Molecular Weight

361.4 g/mol

IUPAC Name

3-(6-fluoropyridin-3-yl)-2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]benzonitrile

InChI

InChI=1S/C21H20FN5/c1-26-14-24-13-19(26)15-7-9-27(10-8-15)21-16(11-23)3-2-4-18(21)17-5-6-20(22)25-12-17/h2-6,12-15H,7-10H2,1H3

InChI Key

IUBVPNGSCDYBJU-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2CCN(CC2)C3=C(C=CC=C3C4=CN=C(C=C4)F)C#N

Origin of Product

United States

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